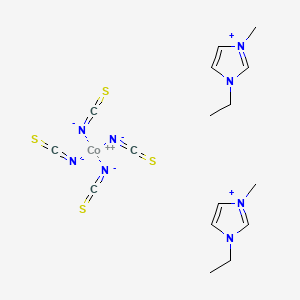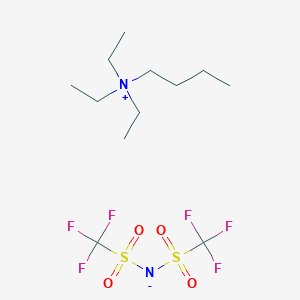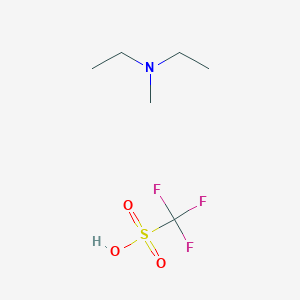
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate is an ionic liquid with the chemical formula C₁₆H₂₂CoN₈S₄. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. It is used in various applications, including as a solvent in chemical reactions and as an electrolyte in electrochemical devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with cobalt(II) thiocyanate in an appropriate solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different cobalt complexes.
Reduction: It can also be reduced to form lower oxidation state cobalt compounds.
Substitution: The thiocyanate ligands can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(I) or cobalt(II) complexes. Substitution reactions result in the formation of new cobalt complexes with different ligands .
科学的研究の応用
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, such as enzyme stabilization and protein crystallization.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as an antimicrobial agent.
Industry: Utilized in electrochemical devices, such as batteries and supercapacitors, due to its excellent ionic conductivity .
作用機序
The mechanism of action of Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with different metal ions and organic molecules. These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
類似化合物との比較
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate can be compared with other similar compounds, such as:
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use as a green solvent and in energy storage devices.
1-butyl-3-methylimidazolium tetrathiocyanatocobaltate: Similar in structure but with a different alkyl chain length, affecting its physical and chemical properties.
1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar applications but different structural features .
These comparisons highlight the uniqueness of this compound in terms of its specific properties and applications.
特性
InChI |
InChI=1S/2C6H11N2.4CNS.Co/c2*1-3-8-5-4-7(2)6-8;4*2-1-3;/h2*4-6H,3H2,1-2H3;;;;;/q2*+1;4*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKSBEDSVWTATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CCN1C=C[N+](=C1)C.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22CoN8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)










